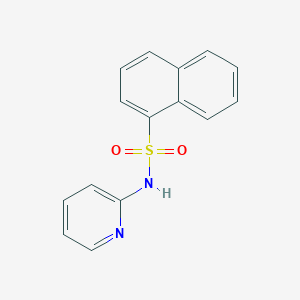

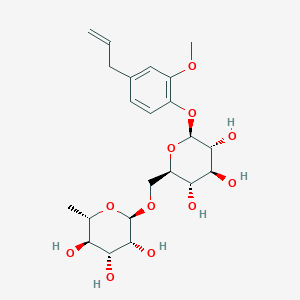

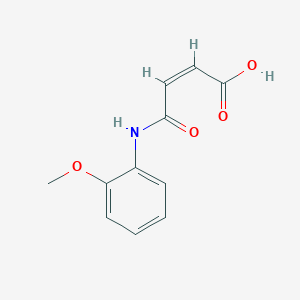

![molecular formula C16H17NO4S2 B182836 Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- CAS No. 65649-93-6](/img/structure/B182836.png)

Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- is a chemical compound commonly known as DIBAL-H, which is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a characteristic odor and is highly reactive. DIBAL-H is mainly used to reduce esters, carboxylic acids, and amides to aldehydes or primary alcohols.

Aplicaciones Científicas De Investigación

DIBAL-H has various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used in the reduction of ketones, aldehydes, and imines, as well as in the synthesis of complex organic molecules. DIBAL-H is also used in the preparation of chiral compounds, which have applications in the pharmaceutical industry. Additionally, DIBAL-H is used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

Mecanismo De Acción

DIBAL-H acts as a reducing agent by transferring a hydride ion to the carbonyl group of the substrate. The hydride ion is transferred to the carbonyl group in a concerted manner, resulting in the formation of an intermediate alkoxide. The alkoxide is then protonated by DIBAL-H, resulting in the formation of the reduced product.

Biochemical and Physiological Effects:

DIBAL-H is not used in biochemical or physiological studies as it is a highly reactive reducing agent and can cause severe damage to biological systems. Therefore, it is not recommended for use in drug development or pharmacological studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using DIBAL-H as a reducing agent in laboratory experiments include its high reactivity, selectivity, and mild reaction conditions. DIBAL-H is also compatible with a wide range of functional groups, making it a versatile reducing agent. However, the limitations of using DIBAL-H include its high toxicity and air and moisture sensitivity. Therefore, it must be handled with great care, and reactions must be carried out under an inert atmosphere.

Direcciones Futuras

For DIBAL-H research include the development of new synthetic methodologies using DIBAL-H, the synthesis of chiral compounds using DIBAL-H, and the application of DIBAL-H in the synthesis of metal-organic frameworks. Additionally, the development of new reducing agents with improved selectivity and reactivity could enhance the utility of DIBAL-H in organic synthesis.

Métodos De Síntesis

DIBAL-H is synthesized by the reaction of lithium aluminum hydride with diisobutylaluminum hydride in the presence of sulfur dioxide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is purified by distillation under reduced pressure.

Propiedades

Número CAS |

65649-93-6 |

|---|---|

Nombre del producto |

Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- |

Fórmula molecular |

C16H17NO4S2 |

Peso molecular |

351.4 g/mol |

Nombre IUPAC |

2,2-bis-(4-methylphenyl)sulfonylethenamine |

InChI |

InChI=1S/C16H17NO4S2/c1-12-3-7-14(8-4-12)22(18,19)16(11-17)23(20,21)15-9-5-13(2)6-10-15/h3-11H,17H2,1-2H3 |

Clave InChI |

QEDPKNNUWJCJKU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

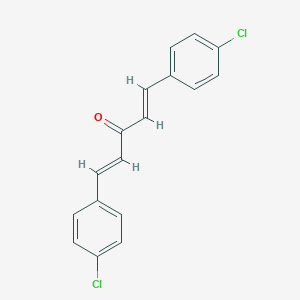

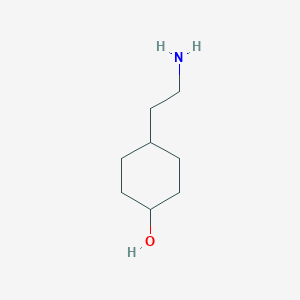

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)

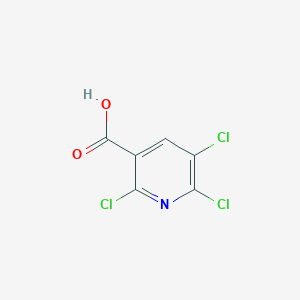

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)

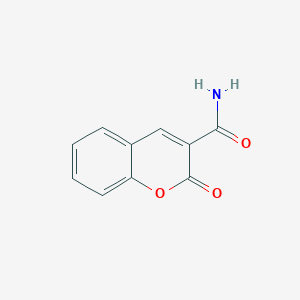

![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)